molecular formula C10H9F2NO5S B3035989 2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid CAS No. 338793-84-3

2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid

Cat. No.: B3035989
CAS No.: 338793-84-3
M. Wt: 293.25 g/mol
InChI Key: FUYZHRSLHSHDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid, otherwise known as 2-DFA, is an important organic compound that has a wide range of applications in scientific research. It is a sulfonamide derivative of acetic acid and is used as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of organic compounds and as a stabilizer in organic solvents. 2-DFA has been extensively studied in recent years and its uses have been found to be versatile and beneficial in many areas of scientific research. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-DFA.

Scientific Research Applications

Environmental Research Applications

Research involving perfluorochemicals (PFCs) such as 2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid has predominantly focused on environmental studies. Studies have explored the presence and quantification of PFCs in various environmental matrices, such as sediments and sludge. For instance, Higgins et al. (2005) developed a quantitative analytical method for detecting PFCs in sediments and sludge, highlighting the environmental prevalence of these compounds, including substances that can transform into perfluorooctane sulfonate (PFOS) (Higgins et al., 2005).

Urban Watershed Contamination

Another research angle involves characterizing the occurrence and sources of PFCs in urban watersheds. For example, Nguyen et al. (2011) conducted a study in Singapore's Marina catchment, identifying various PFC compounds including transformation products of N-ethyl and N-methyl perfluorooctanesulfonamido acetic acid (Nguyen, Reinhard, & Karina, 2011).

Organic Chemistry and Synthesis

In the field of organic chemistry, there is considerable interest in the synthesis and application of compounds containing sulfonyl groups, similar to this compound. For instance, Indumathi et al. (2010) discussed the synthesis of highly substituted thienothiopyrans, involving sulfonyl compounds in a domino annulation process (Indumathi, Perumal, & Menéndez, 2010).

Analytical Chemistry Applications

In analytical chemistry, there's a focus on developing methods for the detection and quantification of related compounds. For example, Shivhare et al. (1991) described a method for determining 2,4-dichlorophenoxy acetic acid in various samples, which demonstrates the broader application of related compound detection techniques (Shivhare, Raju, & Gupta, 1991).

Health and Exposure Studies

Health and exposure studies also utilize this class of compounds. For instance, Calafat et al. (2007) measured concentrations of various PFCs, including related sulfonyl-acetic acid compounds, in the U.S. population, highlighting widespread exposure (Calafat et al., 2007).

Properties

IUPAC Name

2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO5S/c11-6-1-2-8(7(12)3-6)13-9(14)4-19(17,18)5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYZHRSLHSHDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167714
Record name 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338793-84-3
Record name 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338793-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[(2,4-Difluorophenyl)amino]-2-oxoethyl]sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid
Reactant of Route 2
2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid
Reactant of Route 3
2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid
Reactant of Route 5
2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-((2-(2,4-Difluoroanilino)-2-oxoethyl)sulfonyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.